ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of various functional groups. Common reagents used in the synthesis include bromine, ethyl chloroformate, and piperidine derivatives. The reaction conditions often involve the use of solvents like ethanol and acetic acid, with heating and stirring to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Ethyl 6-bromo-2-methyl-5-((4-methylbenzyl)oxy)-1-benzofuran-3-carboxylate
- Ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate
Uniqueness
Ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C33H35BrN2O5 |
---|---|
Molecular Weight |
619.5 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)methyl]-5-methoxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C33H35BrN2O5/c1-4-40-31(37)30-25-20-29(39-3)26(34)21-27(25)36(24-14-10-7-11-15-24)28(30)22-35-18-16-33(17-19-35,32(38)41-5-2)23-12-8-6-9-13-23/h6-15,20-21H,4-5,16-19,22H2,1-3H3 |
InChI Key |
ILQTXCFJXBKHTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCC(CC4)(C5=CC=CC=C5)C(=O)OCC |
Origin of Product |
United States |
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